2-Mercapto-4-methyl-5-thiazoleacetic acid

Beschreibung

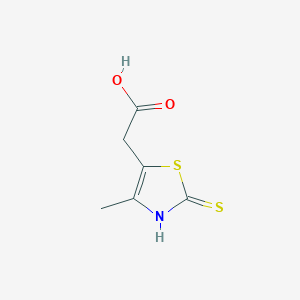

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methyl-2-sulfanylidene-3H-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2/c1-3-4(2-5(8)9)11-6(10)7-3/h2H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBOCQHDFLVQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187836 | |

| Record name | 5-Thiazoleacetic acid, 2-mercapto-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34272-64-5 | |

| Record name | 2-Mercapto-4-methyl-5-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34272-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazoleacetic acid, 2-mercapto-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazoleacetic acid, 2-mercapto-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-4-methyl-2-thioxothiazol-5-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Mercapto-4-methyl-5-thiazoleacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-4-methyl-5-thiazoleacetic acid, with the CAS number 34272-64-5, is a heterocyclic compound of significant interest in the pharmaceutical and chemical industries. It is a crucial intermediate in the synthesis of various compounds, most notably the cephalosporin antibiotic Cefodizime.[1][2] This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and analytical data.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[3] It is characterized by the presence of a thiazole ring, a mercapto group, a methyl group, and a carboxylic acid moiety.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO₂S₂ | [2][4] |

| Molecular Weight | 189.26 g/mol | [2][4] |

| Melting Point | 207 °C (decomposes) | [4] |

| Boiling Point | 363.4 °C at 760 mmHg | [3] |

| Appearance | White to light yellow crystal powder | [3] |

| CAS Number | 34272-64-5 | [2][4] |

| Synonyms | (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid, 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic Acid, MMTA | [2] |

Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported.

Method 1: Synthesis from Levulinic Acid

This method involves the reaction of levulinic acid with hydrogen peroxide and sodium bromide in carbon tetrachloride, followed by a cyclization reaction with ammonium dithiocarbamate and sodium carbonate.[3]

Experimental Protocol:

-

Bromination of Levulinic Acid: To a solution of levulinic acid (1 mole) in carbon tetrachloride, add sodium bromide (1.2 moles). Slowly add hydrogen peroxide (1.5 moles) to the mixture while maintaining the temperature below 40°C. Stir the reaction mixture for 2-3 hours. After the reaction is complete, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Cyclization Reaction: To the crude bromo-levulinic acid, add a solution of ammonium dithiocarbamate (1.1 moles) and sodium carbonate (1.1 moles) in water. Heat the mixture to 60-70°C and stir for 4-5 hours.

-

Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The precipitate is filtered, washed with cold water, and then recrystallized from an appropriate solvent such as ethanol or an ethanol-water mixture to yield pure this compound.

Caption: Workflow for the multi-step synthesis of the target compound.

Analytical Data

While specific spectral data is not widely published in publicly available literature, typical analytical characterization for this compound would involve the following techniques. The expected spectral features are outlined below based on its chemical structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.3 ppm), methylene protons of the acetic acid side chain (singlet, ~3.6 ppm), a broad signal for the carboxylic acid proton, and a broad signal for the mercapto/thiol proton. |

| ¹³C NMR | Resonances for the methyl carbon, methylene carbon, carboxylic carbon, and the carbons of the thiazole ring. The thione carbon (C=S) would appear at a characteristic downfield shift. |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid, C-H stretches, C=O stretch (~1700 cm⁻¹), C=N and C=C stretches of the thiazole ring, and a C=S stretch. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (189.26 g/mol ) and characteristic fragmentation patterns. |

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the direct biological activities or the specific signaling pathways modulated by this compound itself. Its primary documented biological relevance is as a key building block in the synthesis of Cefodizime, a third-generation cephalosporin antibiotic. The biological activity of Cefodizime is well-established and involves the inhibition of bacterial cell wall synthesis.

Some studies on related 2-mercaptobenzothiazole derivatives have reported antimicrobial and antifungal activities, as well as inhibitory effects on various enzymes. However, direct evidence for such activities for this compound is not yet available.

Applications in Research and Development

The principal application of this compound is in the pharmaceutical industry as a critical starting material for the synthesis of Cefodizime. [1]Additionally, it has been utilized in materials science and analytical chemistry.

-

Synthesis of Macrocyclic Complexes: It serves as a ligand in the self-assembly of novel organotin macrocyclic complexes.

-

Nanoparticle Synthesis: It can be employed as a capping agent in the preparation of fused spherical gold nanoparticles. [4]* Analytical Reagent: It has been used as a reagent for the determination of hydroxylamine. [2] Relationship of Applications

Caption: Key application areas of this compound.

Conclusion

This compound is a valuable heterocyclic compound with established importance in pharmaceutical synthesis and emerging applications in other scientific fields. This guide has provided a detailed overview of its chemical properties, synthesis, and known applications. Further research into its potential direct biological activities and involvement in cellular signaling pathways could unveil new therapeutic or research applications for this versatile molecule.

References

An In-depth Technical Guide to 2-Mercapto-4-methyl-5-thiazoleacetic acid: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercapto-4-methyl-5-thiazoleacetic acid, a key heterocyclic compound with significant applications in chemical synthesis and as an intermediate in the pharmaceutical industry. This document details its molecular structure, physicochemical properties, synthesis methodologies, and spectroscopic characterization.

Molecular Structure and Properties

This compound is a thiazole derivative characterized by a methyl group at position 4, a mercapto group at position 2, and an acetic acid substituent at position 5 of the thiazole ring.[1] Its structure allows for thione-thiol tautomerism, with the thione form generally being more stable in the solid state. The presence of carboxylic acid and mercapto functional groups makes it a versatile building block in organic synthesis.[1]

Below is a summary of its key molecular and physical properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO₂S₂ | [2][3][4] |

| Molecular Weight | 189.26 g/mol | [2][3][4] |

| CAS Number | 34272-64-5 | [2] |

| Appearance | White to light yellow crystalline powder | [3][5] |

| Melting Point | 207 °C (decomposes) | [2][5] |

| Boiling Point | 363.4 °C at 760 mmHg | [6] |

| Density | 1.52 g/cm³ | [6] |

| SMILES String | Cc1nc(S)sc1CC(O)=O | [2][4] |

| InChI Key | KYBOCQHDFLVQIB-UHFFFAOYSA-N | [2][4] |

Synthesis of this compound

The synthesis of this compound is crucial for its application as a pharmaceutical intermediate, notably as a side chain in the synthesis of antibiotics like Cefodizime.[2] Two representative synthetic routes are detailed below.

Synthesis from Levulinic Acid

One common method involves the bromination of levulinic acid followed by cyclization with a dithiocarbamate.[2][3] This multi-step process, when optimized, can achieve high purity and good overall yield.[2]

Experimental Protocol:

-

Bromination of Levulinic Acid: Levulinic acid is dissolved in a suitable organic solvent such as dichloromethane.[3] A solution of bromine in the same solvent is added dropwise at room temperature. The reaction is stirred for several hours until completion, monitored by the disappearance of the bromine color. The reaction mixture is then washed with a sodium chloride solution and dried over magnesium sulfate.[3] Evaporation of the solvent yields the crude 3-bromolevulinic acid.

-

Cyclization: The crude 3-bromolevulinic acid is then reacted with ammonium dithiocarbamate in an aqueous solution containing sodium carbonate.[2][5] The mixture is stirred at a controlled temperature to facilitate the cyclization reaction.

-

Purification: Upon completion of the reaction, the aqueous solution is acidified to a pH of approximately 1.5 with hydrochloric acid.[5] This causes the product, this compound, to precipitate out of the solution. The solid is collected by filtration, washed with a cold 50% ethanol-water mixture, and dried to afford the final product.[3]

References

An In-depth Technical Guide to 2-Mercapto-4-methyl-5-thiazoleacetic Acid (CAS: 34272-64-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Mercapto-4-methyl-5-thiazoleacetic acid (CAS: 34272-64-5), a versatile heterocyclic compound with significant applications in chemical synthesis and potential relevance in pharmaceutical research. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and applications, and explores its potential biological activities, drawing connections to the immunomodulatory effects of structurally related compounds. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz.

Chemical and Physical Properties

This compound is a thiazole derivative characterized by a mercapto group, a methyl group, and an acetic acid moiety attached to the thiazole ring.[1][2][3] It is a white to light yellow crystalline powder.[3][4]

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 34272-64-5[1][2][3] |

| Molecular Formula | C6H7NO2S2[1][2][3] |

| Molecular Weight | 189.26 g/mol [1][2][3] |

| IUPAC Name | (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid[1] |

| Synonyms | 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid, (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid, 2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid, 2-Mercapto-4-methyl-5-(carboxymethyl)thiazole, THR 221VI[5] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 207 °C (decomposes) | |

| Appearance | White to light yellow crystalline powder | [3][4] |

| pKa (Predicted) | 4.09 ± 0.10 | [4] |

Experimental Protocols

Synthesis of this compound

A high-purity synthesis of this compound can be achieved from levulinic acid.[3] The following protocol is based on a described method with high yield.

2.1.1. Materials and Reagents

-

Levulinic acid (Acetylpropionic acid)

-

Carbon tetrachloride

-

Sodium bromide

-

Hydrogen peroxide solution

-

Ammonium dithiocarbamate

-

Sodium carbonate

-

Hydrochloric acid (for acidification)

-

Water

2.1.2. Procedure

-

Bromination: To a reactor, add 100 kg of levulinic acid and 1000 L of carbon tetrachloride.[3] Under stirring, add 176 kg of sodium bromide.[3] Slowly add 260 kg of hydrogen peroxide solution dropwise.[3] Heat the reaction mixture to 60 °C and maintain this temperature for 2.5 hours.[3]

-

Work-up: After the reaction is complete, add water to wash the mixture and separate the organic and aqueous phases. The aqueous phase can be treated as waste.[3]

-

Cyclization: To the organic phase, directly add 75 kg of ammonium dithiocarbamate, 1000 kg of water, and 22 kg of sodium carbonate.[3]

-

Precipitation and Isolation: After the cyclization reaction is complete, acidify the aqueous phase to a pH of 1.5 with acid to precipitate the product.[3] Filter and dry the precipitate to obtain this compound.[3]

2.1.3. Expected Yield and Purity

This method has been reported to yield 132 kg of this compound with a purity of 99.92% and an overall yield of 80.99%.[3]

References

- 1. Preparation of 2 nm gold nanoparticles for in vitro and in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Cas 34272-64-5,this compound | lookchem [lookchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid synthesis

An In-depth Technical Guide to the Synthesis of (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid, a pivotal heterocyclic compound, serves as a critical intermediate in the synthesis of various pharmaceutical agents, most notably cephalosporin antibiotics such as Cefodizime[1]. The structural integrity and purity of this molecule are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of a primary synthetic pathway for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its preparation and analysis.

Core Synthesis Pathway

The most commonly cited synthetic route to (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid commences with the readily available starting material, levulinic acid. The synthesis is a two-step process involving an initial bromination reaction to form an intermediate, followed by a condensation and cyclization reaction with a sulfur and nitrogen-containing reagent to construct the thiazole ring[1][2].

-

Step 1: Bromination of Levulinic Acid. The first step involves the bromination of levulinic acid at the alpha-position to the ketone, yielding 3-bromolevulinic acid. This electrophilic substitution is a key step in activating the molecule for the subsequent cyclization.

-

Step 2: Condensation and Cyclization. The intermediate, 3-bromolevulinic acid, is then reacted with ammonium dithiocarbamate. This reaction proceeds via a condensation mechanism, followed by an intramolecular cyclization to form the 2-mercapto-4-methyl-1,3-thiazole ring system, with the acetic acid side chain at the 5-position.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid.

Protocol 1: Synthesis of 3-Bromolevulinic Acid (Intermediate)

This protocol outlines the bromination of levulinic acid.

Materials:

-

Levulinic acid

-

Hydrogen peroxide (30% solution)

-

Sodium bromide

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a well-ventilated fume hood, dissolve levulinic acid in carbon tetrachloride in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Add sodium bromide to the solution and stir to dissolve.

-

Slowly add hydrogen peroxide to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 20-25°C using a water bath.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 3-bromolevulinic acid, which can be used in the next step without further purification.

Protocol 2: Synthesis of (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid

This protocol details the cyclization of 3-bromolevulinic acid with ammonium dithiocarbamate.

Materials:

-

Crude 3-bromolevulinic acid

-

Ammonium dithiocarbamate

-

Sodium carbonate

-

Water

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve the crude 3-bromolevulinic acid in water.

-

Add sodium carbonate to the solution and stir until dissolved.

-

Add ammonium dithiocarbamate to the reaction mixture in portions, while maintaining the temperature below 30°C.

-

After the addition is complete, stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with hydrochloric acid. A precipitate should form.

-

Filter the solid precipitate and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid.

-

Dry the purified product under vacuum.

Data Presentation

The following tables summarize key quantitative data for the compounds involved in the synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| Levulinic Acid | C₅H₈O₃ | 116.12 | 33-35 | White crystalline solid | 123-76-2 |

| (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid | C₆H₇NO₂S₂ | 189.26 | 207 (dec.) | Pale yellow to pale beige solid | 34272-64-5 |

Table 2: Reaction Parameters and Expected Outcomes

| Reaction Step | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| Bromination of Levulinic Acid | Levulinic acid, H₂O₂, NaBr | Carbon tetrachloride | 85-95 | >90 (crude) |

| Cyclization to (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid | 3-Bromolevulinic acid, Ammonium dithiocarbamate, Na₂CO₃ | Water | 70-85 | >98 |

Mandatory Visualizations

Synthetic Pathway Diagram

Caption: Overall synthetic pathway from Levulinic Acid.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide on 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid, a heterocyclic compound belonging to the thiazole family. The document details its chemical and physical properties, and explores the broader context of the synthesis and biological activities of structurally related compounds, given the limited specific data on the title compound. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the potential of the thiazole scaffold in medicinal chemistry.

Introduction

2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid, also known as 2-(4-Methyl-2-thioxo-2,3-dihydrothiazol-5-yl)acetic acid, is a sulfur-containing heterocyclic organic compound.[1] Its chemical structure, featuring a thiazole ring, is a key pharmacophore in a variety of biologically active molecules. Thiazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties. This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents and agrochemicals.[2]

Physicochemical Properties

A summary of the known physical and chemical properties of 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid | [1] |

| Aliases | 2-(4-Methyl-2-thioxo-2,3-dihydrothiazol-5-yl)acetic acid, 2-Mercapto-4-methyl-1,3-thiazol-5-yl acetic acid, (2-Mercapto-4-methyl-thiazol-5-yl)-acetic acid, MTAA/MMTA cefodizime side chain acid, 5-(Carboxymethyl)-2-mercapto-4-methylthiazole | [1] |

| CAS Number | 34272-64-5 | [1] |

| Molecular Formula | C6H7NO2S2 | [1] |

| Molecular Weight | 189.25 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Odor | Mild sulfur-like | [2] |

| Melting Point | Approximately 150-160°C | [2] |

| Boiling Point | Decomposes before boiling | [2] |

| Solubility | Moderately soluble in water; highly soluble in ethanol and DMSO | [2] |

Synthesis and Experimental Protocols

A general synthetic workflow for related thiazole compounds is depicted below.

Caption: Generalized workflow for the synthesis of thiazole derivatives.

Biological Activities and Potential Signaling Pathways

Direct quantitative biological data, such as IC50 or MIC values, for 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid are not extensively reported in the public domain. However, the broader class of thiazole and thiazolidinone derivatives has been the subject of numerous studies, revealing a wide spectrum of pharmacological activities.

Antimicrobial Activity

Thiazole-containing compounds are known to exhibit significant antibacterial and antifungal properties. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL.[3] Some derivatives were particularly potent against multidrug-resistant Gram-positive bacterial strains with MIC values of 2 µg/mL.[3]

Anticancer Activity

The thiazolidinone scaffold, closely related to the title compound, is a well-established pharmacophore in the design of anticancer agents. Derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have shown moderate to strong antiproliferative activity against human leukemia cell lines.[4][5] The mechanism of action for some of these compounds is believed to involve the induction of apoptosis.[4][5]

Peroxisome Proliferator-Activated Receptors (PPAR) Modulation

Thiazolidinediones (TZDs) are a class of drugs known to act as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.[6] Activation of PPARs can influence a wide range of cellular processes. While there is no direct evidence linking 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid to PPAR modulation, its structural similarity to other thiazolidinone-based PPAR ligands suggests this as a potential area for future investigation.

The potential interaction of thiazolidinone-like compounds with PPARγ can be conceptualized in the following signaling pathway diagram.

Caption: Putative PPARγ signaling pathway for thiazolidinone-like compounds.

Data Presentation

Due to the absence of specific quantitative data for the title compound, Table 2 presents a summary of the antimicrobial activity of structurally related (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids to illustrate the potential of this chemical class.[3]

| Compound ID | Substitution on Phenylfuran | MIC (µg/mL) vs. S. aureus KCTC 503 | MIC (µg/mL) vs. Multidrug-resistant Gram-positive strains |

| 4a | H | 4 | 2-8 |

| 4b | 4-F | 4 | 2-8 |

| 4c | 4-Cl | 4 | 2 |

| 4d | 4-Br | 4 | 2 |

| 4e | 4-CH3 | 4 | 2 |

| 4f | 4-OCH3 | 4 | 2 |

| 4g | 3,4-diCl | 4 | 2-8 |

| 4h | 2,4-diCl | 4 | 2-8 |

Conclusion and Future Directions

2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid represents a foundational molecule within the medicinally significant thiazole class of compounds. While specific data on its discovery and biological activity are limited, the extensive research on related structures underscores the therapeutic potential of this scaffold. Future research should focus on the development of a robust and scalable synthesis protocol for the title compound. Furthermore, comprehensive biological evaluation, including antimicrobial and anticancer screening, is warranted. Mechanistic studies, particularly investigating its potential role as a PPAR modulator, could unveil novel therapeutic applications. This technical guide serves as a starting point for researchers to explore the untapped potential of 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid and its derivatives in the development of new therapeutic agents.

References

- 1. 2-(4-Methyl-2-thioxo-2?3-dihydrothiazol-5-yl)acetic acid – Biotuva Life Sciences [biotuva.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) to Orthosteric and Allosteric Sites with NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Data for THR-221VI Found

A comprehensive search for publicly available scientific literature, clinical trial data, and preclinical studies on a compound designated "THR-221VI" has yielded no specific results. This suggests that "THR-221VI" may be an internal project code, a very early-stage compound not yet disclosed in public forums, or potentially a misnomer.

Efforts to gather information on the basic research applications, mechanism of action, and experimental data for a substance labeled THR-221VI were unsuccessful. Searches of prominent databases for scientific publications and clinical trial registries did not provide any relevant information that would allow for the creation of the requested in-depth technical guide.

Without any foundational data, it is not possible to summarize quantitative findings, detail experimental protocols, or construct diagrams of signaling pathways as requested.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation "THR-221VI" and consult internal documentation or proprietary databases that may contain information not available in the public domain.

Future inquiries will be conducted if and when information regarding THR-221VI becomes publicly accessible.

Spectroscopic and Physicochemical Profile of 2-Mercapto-4-methyl-5-thiazoleacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2-Mercapto-4-methyl-5-thiazoleacetic acid (CAS No. 34272-64-5). While a complete, experimentally verified spectroscopic dataset for this compound is not publicly available in a single repository, this document consolidates known data with predicted spectroscopic characteristics based on structurally related compounds. Detailed experimental protocols for obtaining this data are also provided, along with a workflow for one of its key applications.

Physicochemical Properties

This compound is a thiazole derivative that serves as a versatile building block in various chemical syntheses. Its utility is particularly noted in the pharmaceutical sector as an intermediate and as a capping agent in the preparation of gold nanoparticles.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO₂S₂ | [3] |

| Molecular Weight | 189.26 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 207 °C (decomposes) | [2] |

| CAS Number | 34272-64-5 | [3] |

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A single absorption maximum has been reported for this compound in an aqueous solution.

| λmax (nm) | Solvent |

| 320 | H₂O[2] |

Infrared (IR) Spectroscopy

While a specific full IR spectrum for this compound is not available, the following table lists the expected characteristic absorption bands based on its functional groups and data from similar thiazole and mercapto-containing compounds.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-2500 | O-H (Carboxylic Acid) | Stretching, broad |

| ~2600-2550 | S-H (Mercapto) | Stretching, weak |

| ~1710-1680 | C=O (Carboxylic Acid) | Stretching |

| ~1650-1550 | C=N (Thiazole Ring) | Stretching |

| ~1450-1400 | C-H (Methyl, Methylene) | Bending |

| ~1300-1200 | C-O (Carboxylic Acid) | Stretching |

| ~700-600 | C-S (Thiazole Ring) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar thiazole derivatives. The exact chemical shifts will be dependent on the solvent and experimental conditions used.

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0-13.0 | Singlet, broad | 1H | -COOH |

| ~3.6-3.8 | Singlet | 2H | -CH₂- |

| ~2.3-2.5 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~170-175 | Quaternary | -COOH |

| ~160-165 | Quaternary | C=S (Thione form) |

| ~145-150 | Quaternary | C4-Methyl on Thiazole Ring |

| ~125-130 | Quaternary | C5-Methylene on Thiazole Ring |

| ~30-35 | Primary | -CH₂- |

| ~15-20 | Primary | -CH₃ |

Mass Spectrometry (MS)

The expected molecular ion peak and potential major fragments in a mass spectrum are listed below.

| m/z | Ion |

| 189.26 | [M]⁺ (Molecular Ion) |

| 144 | [M - COOH]⁺ |

| 130 | [M - CH₂COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or water with appropriate pH adjustment for solubility) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) using the same solvent.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with the solvent blank.

-

Fill the sample cuvette with the prepared dilute solution.

-

Scan the sample over a wavelength range of 200-800 nm.

-

Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

-

¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain an accurate mass measurement for elemental composition confirmation.

-

Application Workflow: Gold Nanoparticle Synthesis

This compound is utilized as a capping agent to stabilize gold nanoparticles. The workflow for this process is illustrated below.

Caption: Workflow for the synthesis of gold nanoparticles using a capping agent.

References

2-Mercapto-4-methyl-5-thiazoleacetic Acid: A Technical Review of Its Chemistry and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-4-methyl-5-thiazoleacetic acid, a heterocyclic compound featuring a thiazole ring, is a molecule of significant interest in synthetic and medicinal chemistry. Its structural motifs, including the mercapto and carboxylic acid groups, make it a versatile building block for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities of its derivatives, which suggest its potential as a lead compound in drug discovery.

Chemical Properties and Synthesis

This compound is a pale yellow to pale beige solid with a melting point of approximately 207°C.[1] It is identified by the CAS Number 34272-64-5.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 34272-64-5 | [1] |

| Molecular Formula | C6H7NO2S2 | [2] |

| Molecular Weight | 189.26 g/mol | [2] |

| Melting Point | 207 °C (decomposes) | [1][3] |

| Appearance | Pale yellow to pale beige solid | [1] |

| Purity | Typically >98% | [2][3] |

A common synthetic route to this compound involves a multi-step process starting from levulinic acid.[1] The process includes a reaction with hydrogen peroxide and sodium bromide in carbon tetrachloride, followed by a cyclization reaction with ammonium dithiocarbamate and sodium carbonate.[1]

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of various compounds. It is recognized as a key building block in the pharmaceutical industry, notably as a side chain in the synthesis of antibiotics like Cefodizime.[1] Its utility also extends to materials science, where it has been used as a capping agent in the preparation of fused spherical gold nanoparticles and in the synthesis of complex organotin macrocycles.[3]

Biological Activities of Thiazole and Thiadiazole Derivatives

While the direct biological activity of this compound is not extensively documented in publicly available literature, the broader class of thiazole and thiadiazole derivatives has been the subject of significant research, revealing a wide range of pharmacological activities. These studies provide a strong rationale for the investigation of this compound and its analogs as potential therapeutic agents.

Anticancer Activity

Derivatives of the structurally related 5-mercapto-1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-phenylacetamide Derivatives [4]

| Compound | Substituent | Cell Line | IC50 (µM) |

| 3d | Ortho-chloro | SKNMC (Neuroblastoma) | 4.5 ± 0.035 |

| 3h | Meta-methoxy | HT-29 (Colon cancer) | 3.1 ± 0.030 |

| 3b | Meta-fluoro | PC3 (Prostate cancer) | 12.6 ± 0.302 |

| Doxorubicin | (Reference) | - | - |

Note: The original source did not provide doxorubicin IC50 values in this specific table but stated that none of the synthesized derivatives exerted superior activity.[4]

Antimicrobial Activity

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and screened for their in vitro antimicrobial activity, showing potential against Gram-positive bacteria.

Table 3: Antimicrobial Activity of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives [5]

| Compound | Moiety | Organism | MIC (µg/mL) |

| 15 | 5-nitro-2-furoyl | Gram-positive bacteria | 1.95 - 15.62 |

| 15 | 5-nitro-2-furoyl | Escherichia coli ATCC 25922 | 125 |

| 2 | - | Bordetella bronchiseptica ATCC 4617 | Weak effect |

Enzyme Inhibition

A study on a structurally similar compound, 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD), revealed its role as a competitive inhibitor in the enzymatic synthesis of cefazolin.[6] This finding suggests that this compound could also be explored for its potential as an enzyme inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of related thiazole and thiadiazole derivatives. These protocols can serve as a foundation for the biological assessment of this compound.

MTT Assay for Cytotoxicity

This protocol was used to evaluate the in vitro anticancer activity of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives.[4]

-

Cell Culture: Human cancer cell lines (e.g., SKNMC, HT-29, PC3) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 500 µg/mL) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[4]

-

Incubation: The plates are incubated for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: The medium is removed, and 60 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 550 nm using a microplate reader, with a reference wavelength of 690 nm.[4]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with established applications in the pharmaceutical and materials science sectors. While direct evidence of its biological activity is currently limited in the scientific literature, the demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities of its structural analogs strongly suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery programs. Future research should focus on the synthesis of a library of derivatives of this compound and their systematic evaluation in a battery of biological assays to elucidate their therapeutic potential and mechanisms of action. The detailed experimental protocols provided herein offer a solid starting point for such endeavors.

References

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a privileged scaffold in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. This technical guide provides an in-depth overview of these activities, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows to aid researchers and drug development professionals in this dynamic field.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[1] Many derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways crucial for tumor growth and survival.[2][3]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various thiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |

| Thiazole-based derivatives | MCF-7 (Breast) | 3.36 ± 0.06 - 6.09 ± 0.44 | Staurosporine | 5.25 |

| 2,4-disubstituted thiazoles | Jurkat (Leukemia) | 2.79 | Cisplatin | - |

| Thiazolyl pyridine derivatives | A549 (Lung) | 0.452 | Doxorubicin | 0.460 |

| DIPTH (a novel thiazole derivative) | HepG-2 (Liver) | 14.05 µg/mL | Doxorubicin | 4.50 µg/mL |

| MCF-7 (Breast) | 17.77 µg/mL | Doxorubicin | 4.17 µg/mL |

This table presents a selection of reported IC₅₀ values to illustrate the range of anticancer activity.

Signaling Pathways in Thiazole-Mediated Anticancer Activity

A key mechanism through which thiazole derivatives exert their anticancer effects is the modulation of critical signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[4][5]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising area of research.[6][7]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| Benzo[d]thiazole derivatives | S. aureus | 50-75 | Ofloxacin | - |

| E. coli | 50-75 | Ofloxacin | - | |

| Heteroaryl(aryl) thiazoles | S. aureus (MRSA) | 230-700 | Ampicillin | - |

| E. coli (Resistant) | 470-940 | Ampicillin | - | |

| Di- and trithiazoles | S. typhimurium | 0.49 | Amphotericin B / Gentamicin | - |

| Thiazole-based Schiff bases | S. aureus | 16.1 (µM) | Norfloxacin | - |

| E. coli | 16.1 (µM) | Norfloxacin | - |

This table showcases a range of reported MIC values for different classes of thiazole derivatives against various microorganisms.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators and pathways.[8][9]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity is often assessed in vivo using models like the carrageenan-induced paw edema assay, where the percentage of edema inhibition is a key parameter.

| Compound Class | Animal Model | Dose | % Inhibition of Edema | Reference Compound |

| Substituted phenyl thiazoles | Rat | - | Up to 44% | Nimesulide |

| Imidazo[2,1-b][1][4][10]thiadiazoles | Rat | - | Better than diclofenac | Diclofenac |

This table provides examples of the in vivo anti-inflammatory efficacy of thiazole derivatives.

Signaling Pathways in Thiazole-Mediated Anti-inflammatory Activity

The NF-κB signaling pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Inhibition of this pathway is a key mechanism for the anti-inflammatory action of many compounds, including thiazole derivatives.

Antiviral and Antidiabetic Activities

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, thiazole derivatives have also shown promise as antiviral and antidiabetic agents.

Quantitative Data: Antiviral and Antidiabetic Activities

| Activity | Compound Class | Target/Virus | IC₅₀/EC₅₀ |

| Antiviral | Pyrazolothiazoles | Vaccinia Virus | EC₅₀ = 7 µg/mL |

| Oxazole and thiazole derivatives | Human Cytomegalovirus (HCMV) | EC₅₀ = 0.000716 to 560 µM | |

| Antidiabetic | Imidazopyridine-based thiazoles | α-glucosidase | IC₅₀ = 5.57 ± 3.45 µM |

| Hydrazine clubbed thiazoles | α‐glucosidase | IC₅₀ = 0.982 ± 0.04 μM | |

| 1,3,4-Thiadiazole derivatives | α-glucosidase | IC₅₀ = 1.10 ± 0.10 μM |

This table summarizes selected quantitative data for the antiviral and antidiabetic activities of thiazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thiazole derivatives.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the thiazole derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 × 10⁵ CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Carrageenan-Induced Paw Edema Assay

Principle: This in vivo model is used to assess the acute anti-inflammatory activity of a compound. Carrageenan injection into the paw induces a localized inflammatory response characterized by edema.

Procedure:

-

Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the thiazole derivative or a standard anti-inflammatory drug (e.g., Nimesulide) intraperitoneally 30 minutes before carrageenan injection.

-

Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help control postprandial hyperglycemia.

Procedure:

-

Enzyme and Compound Incubation: Pre-incubate the α-glucosidase enzyme with the thiazole derivative for 5 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Experimental and Logical Workflows

Visualizing the workflow from synthesis to biological validation is crucial for planning and executing drug discovery projects.

Conclusion

Thiazole derivatives represent a versatile and highly promising class of compounds in the realm of drug discovery. Their diverse biological activities, coupled with the potential for synthetic modification to optimize potency and selectivity, ensure their continued importance in the development of new therapeutics. This guide has provided a comprehensive overview of their key biological activities, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of relevant pathways and workflows. It is intended to serve as a valuable resource for researchers and professionals dedicated to advancing the field of medicinal chemistry and bringing novel, effective treatments to patients.

References

- 1. researchgate.net [researchgate.net]

- 2. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 9. wjpmr.com [wjpmr.com]

- 10. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Mercapto-4-methyl-5-thiazoleacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Mercapto-4-methyl-5-thiazoleacetic acid (CAS No. 34272-64-5), a key intermediate in pharmaceutical synthesis, particularly noted as a side chain or impurity in antibiotics like Cefodizime.[1] Adherence to proper safety protocols is crucial when working with this compound to minimize risks and ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₆H₇NO₂S₂[2][3][4][5][6] |

| Molecular Weight | 189.26 g/mol [2][3][4][5][6] |

| Appearance | White to light yellow crystal powder[2] |

| Melting Point | 207 °C (decomposes)[2][3][7][8] |

| Boiling Point | 363.4 °C at 760 mmHg[2] |

| Flash Point | 173.6 °C[2] |

| Density | 1.52 g/cm³[2] |

| pKa | 4.09 ± 0.10 (Predicted)[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[3][9][10] |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[3][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation[3][9][10] |

Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of the compound.

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes.[9] Avoid formation of dust and aerosols.[9] Use only in a well-ventilated area or outdoors.[7][9] Wash hands thoroughly after handling.[7][9] |

| Storage | Store in a cool, dry, and well-ventilated place.[9][11] Keep the container tightly closed.[7][9] Store locked up.[7][9] |

| Incompatible Materials | Strong oxidizing agents.[11] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[9] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber).[3][9] Wear impervious clothing.[9] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved N95 dust mask or higher.[3] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9][11] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[9][12] Remove contaminated clothing and wash it before reuse.[9][12] If skin irritation persists, get medical advice/attention.[9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[11] |

Firefighting and Disposal

| Aspect | Procedure |

| Firefighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary.[11] |

| Hazardous Combustion Products | Carbon oxides, nitrogen oxides (NOx), sulfur oxides.[11] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[7][9] |

Experimental Workflow and Emergency Response Diagrams

To visualize the procedural flow for handling and in case of emergencies, the following diagrams are provided.

Caption: General laboratory workflow for handling this compound.

Caption: Logical flow for responding to spills or personnel exposure.

Experimental Protocol Considerations

While a specific, validated experimental protocol for this compound is not available from the search results, a general procedure for its use as a reagent or in synthesis can be outlined based on its properties and safety information.

Objective: To safely handle and use this compound as a starting material in a chemical synthesis.

Materials:

-

This compound

-

Appropriate solvent(s)

-

Other reactants as per the specific synthesis

-

Standard laboratory glassware

-

Ventilated chemical fume hood

-

Personal Protective Equipment (as specified in Section 4)

-

Spill kit

Procedure:

-

Preparation:

-

Ensure the work area, a chemical fume hood, is clean and uncluttered.

-

Assemble all necessary glassware and equipment.

-

Review the Safety Data Sheet (SDS) for all chemicals to be used.

-

Don the required PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

-

Weighing and Transfer:

-

Weigh the required amount of this compound in a tared container inside the chemical fume hood to avoid inhalation of dust.

-

Carefully transfer the weighed solid to the reaction vessel.

-

-

Reaction:

-

Slowly add the solvent and other reactants to the reaction vessel containing the this compound, while stirring, as required by the specific experimental protocol.

-

Perform the reaction under the specified conditions (e.g., temperature, pressure, atmosphere) within the fume hood.

-

-

Work-up and Purification:

-

Upon completion of the reaction, follow the specific work-up and purification procedures (e.g., extraction, filtration, chromatography).

-

Handle all solutions and residues with the same level of precaution as the starting material.

-

-

Decontamination and Waste Disposal:

-

Decontaminate all glassware and equipment that came into contact with the chemical.

-

Dispose of all chemical waste, including unused material, reaction byproducts, and contaminated materials, in appropriately labeled hazardous waste containers according to institutional and regulatory guidelines.

-

-

Post-Handling:

-

Thoroughly wash hands and any exposed skin with soap and water after removing gloves.

-

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound for a scientific audience. It is imperative to always consult the most current Safety Data Sheet provided by the supplier and to adhere to all institutional and regulatory safety protocols.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound 98 34272-64-5 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 7. echemi.com [echemi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. lookchem.com [lookchem.com]

- 10. 2-Mercapto-5-Methyl-1,3,4-Thiadiazole | C3H4N2S2 | CID 1810203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. (2-Mercapto-4-methyl-5-thiazolyl)acetic Acid | 34272-64-5 | TCI EUROPE N.V. [tcichemicals.com]

Methodological & Application

Synthesis of 2-Mercapto-4-methyl-5-thiazoleacetic Acid: A Detailed Protocol for Researchers

Abstract

This application note provides detailed protocols for the chemical synthesis of 2-Mercapto-4-methyl-5-thiazoleacetic acid, a key intermediate in the pharmaceutical industry, notably in the synthesis of cephalosporin antibiotics.[1] Two primary synthesis routes are presented, starting from either ethyl acetoacetate or levulinic acid. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the preparation of this important thiazole derivative.[2][3] The protocols include detailed step-by-step methodologies, and all quantitative data is summarized for clarity. Furthermore, visual diagrams of the synthesis pathways are provided to facilitate a clear understanding of the chemical transformations.

Introduction

This compound (CAS No. 34272-64-5) is a heterocyclic compound featuring a thiazole ring, a carboxylic acid group, and a mercapto group.[4] Its molecular formula is C6H7NO2S2, and it typically appears as a white to light yellow crystalline powder with a melting point of approximately 207 °C.[2][4][5] This compound serves as a critical building block in the synthesis of various pharmaceutical agents and has applications in nanotechnology as a capping agent for gold nanoparticles.[2][4] The purity of this intermediate is paramount, as impurities can lead to side reactions and compromise the efficacy of the final drug product.[5] This note details two established methods for its synthesis.

Synthesis Protocols

Two effective methods for the synthesis of this compound are outlined below.

Method 1: Synthesis from Ethyl Acetoacetate

This multi-step synthesis involves the formation of a thiazole ring from ethyl 2-chloroacetoacetate and ammonium dithiocarbamate.

Experimental Protocol:

Step 1: Preparation of Ammonium Dithiocarbamate

-

In a suitable reaction vessel, cool 250 mL of 95% ethanol to below 5 °C.

-

While stirring, bubble dry ammonia gas (39g, 2.3 mol) through the cooled ethanol.

-

Over a period of 30 minutes, add a pre-cooled solution of carbon disulfide (76g, 1 mol) in 200 mL of ether dropwise.

-

Continue the reaction with stirring for 3 hours.

-

Filter the resulting yellow solid precipitate and wash it twice with 50 mL of 95% ethanol.

-

Dry the solid to obtain ammonium dithiocarbamate.

Step 2: Preparation of Ethyl 2-chloroacetoacetate

-

To a mixture of ethyl acetoacetate (144g, 1 mol) and 400 mL of carbon tetrachloride, add sulfuryl chloride (92mL, 1.14 mol) dropwise at 40 °C over approximately 1 hour.

-

Maintain the reaction mixture at this temperature for 6 hours.

-

Remove the solvent and low-boiling point components by distillation under reduced pressure.

-

Collect the fraction at 98-100 °C/0.66 kPa to obtain ethyl 2-chloroacetoacetate as a colorless liquid.

Step 3: Synthesis of Ethyl 2-mercapto-4-methyl-5-thiazoleacetate

-

Dissolve ammonium dithiocarbamate (100g, 0.91 mol) in 300 mL of a 50% aqueous acetone solution.

-

At 25 °C, slowly add ethyl 2-chloroacetoacetate (148.2g, 0.83 mol).

-

Stir the reaction mixture for several hours until the reaction is complete.

Step 4: Hydrolysis to this compound

-

To the reaction mixture from Step 3, add a solution of sodium hydroxide to facilitate the hydrolysis of the ester.

-

After the hydrolysis is complete, acidify the mixture with 10% hydrochloric acid to a pH of 1.5-2.0 to precipitate the product.[1]

-

Filter the precipitate, wash with a 50% aqueous alcohol solution, and dry to yield the final product.[1]

Quantitative Data for Method 1:

| Step | Product | Starting Material | Yield | Purity | Reference |

| 1 | Ammonium Dithiocarbamate | Carbon Disulfide | 82% | - | [1] |

| 2 | Ethyl 2-chloroacetoacetate | Ethyl Acetoacetate | 84% | - | [1] |

| 4 | This compound | Ethyl 2-chloroacetoacetate | 59.0% | - | [1] |

Method 2: Synthesis from Levulinic Acid

This alternative route involves the bromination of levulinic acid followed by a cyclization reaction.

Experimental Protocol:

Step 1: Bromination of Levulinic Acid

-

In a 500 mL reaction flask, dissolve 58.0 g (0.5 mol) of levulinic acid in 230 mL of dichloromethane.

-

At room temperature, add a solution of bromine in 80 mL of dichloromethane dropwise over approximately 2 hours, ensuring the color of the bromine fades as it is added.

-

Stir the reaction mixture for an additional 2 hours at room temperature.

-

Wash the organic layer twice with 100 mL of a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Remove the dichloromethane by distillation to obtain the crude bromo-levulinic acid derivative.

Step 2: Cyclization and Product Formation

-

To the crude product from the previous step, add 75 kg of ammonium dithiocarbamate, 1000 kg of water, and 22 kg of sodium carbonate.[2]

-

Carry out the cyclization reaction until completion.[2]

-

Acidify the aqueous phase with a suitable acid to a pH of 1.5 to precipitate the final product.[2]

-

Filter, wash, and dry the precipitate to obtain this compound.

Quantitative Data for Method 2:

| Step | Product | Starting Material | Yield | Purity | Reference |

| 1 | Bromo-levulinic acid derivative | Levulinic Acid | 87.5% (crude) | - | [1] |

| 2 | This compound | Bromo-levulinic acid derivative | 80.99% | 99.92% | [2] |

Visualization of Synthesis Pathways

To further elucidate the chemical transformations, the following diagrams illustrate the synthesis pathways described.

Caption: Synthesis Pathway for Method 1.

Caption: Synthesis Pathway for Method 2.

Conclusion

The two protocols detailed in this application note provide robust and effective methods for the synthesis of this compound. Method 2, starting from levulinic acid, appears to offer a higher yield and purity, making it potentially more suitable for large-scale production where efficiency and product quality are critical. Researchers and drug development professionals can utilize these protocols as a foundation for the synthesis of this important pharmaceutical intermediate, adapting them as necessary for their specific laboratory or manufacturing environments.

References

Application Notes and Protocols for Cefodizime Synthesis Utilizing 2-Mercapto-4-methyl-5-thiazoleacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefodizime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its synthesis is a multi-step process, a critical part of which involves the attachment of a specific side chain to the 7-amino position of the cephalosporin core. This document provides detailed application notes and protocols for the synthesis of Cefodizime, with a focus on the utilization of 2-Mercapto-4-methyl-5-thiazoleacetic acid as a key side-chain precursor. This compound is a known impurity and intermediate in the manufacturing process of Cefodizime.[1][2][3] The protocols outlined below are based on established principles of cephalosporin chemistry and are intended to serve as a comprehensive guide for laboratory-scale synthesis.

Synthesis Overview

The synthesis of Cefodizime from 7-aminocephalosporanic acid (7-ACA) and the this compound side chain involves two primary stages:

-

Activation of the Side Chain: The carboxylic acid group of this compound is activated to facilitate its reaction with the amino group of the cephalosporin nucleus.

-

Coupling Reaction: The activated side chain is then coupled with 7-ACA to form the Cefodizime molecule.

Subsequent purification steps are necessary to isolate Cefodizime of high purity.

Data Presentation

Table 1: Key Reactants and Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 7-Aminocephalosporanic acid (7-ACA) | 957-68-6 | C10H12N2O5S | 272.28 | Cephalosporin nucleus |

| This compound | 34272-64-5 | C6H7NO2S2 | 189.26 | Side-chain precursor |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | C13H22N2 | 206.33 | Activating agent |

| N-Hydroxysuccinimide (NHS) | 6066-82-6 | C4H5NO3 | 115.09 | Activating agent |

| Triethylamine (TEA) | 121-44-8 | C6H15N | 101.19 | Base |

| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | Solvent |

| Acetone | 67-64-1 | C3H6O | 58.08 | Solvent for precipitation |

Table 2: Representative Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Typical Purity (%) |

| 1 | Side-chain Activation | This compound, DCC, NHS | Dichloromethane | 0 - 5 | 2 - 4 | >95 (in solution) | Not isolated |

| 2 | Coupling Reaction | Activated side chain, 7-ACA, Triethylamine | Dichloromethane | 0 - 25 | 4 - 8 | 75 - 85 | >90 (crude) |

| 3 | Purification | Crude Cefodizime | Acetonitrile/Water | Ambient | - | 60 - 70 (final) | >98 |

Note: The yields and purities presented are representative and may vary depending on the specific experimental conditions and scale of the reaction.

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the formation of an active ester of the side chain, which is a common strategy to facilitate amide bond formation.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Round bottom flask

-

Filter funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of N-Hydroxysuccinimide (NHS) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath with continuous stirring.

-

In a separate flask, prepare a solution of 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.

-

Slowly add the DCC solution dropwise to the stirred solution of the side chain and NHS over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

The resulting solution containing the activated NHS-ester of the side chain is used directly in the next step without isolation.

Protocol 2: Coupling of Activated Side Chain with 7-ACA

This protocol details the acylation of 7-ACA with the activated side chain to synthesize Cefodizime.

Materials:

-

Solution of activated this compound from Protocol 1

-

7-Aminocephalosporanic acid (7-ACA)

-

Triethylamine (TEA)